molecular formula C9H11ClN4O2 B1386653 (2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride CAS No. 1212326-23-2

(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

Cat. No. B1386653
M. Wt: 242.66 g/mol
InChI Key: WKLPEOGJNGRKID-RGMNGODLSA-N
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Description

“(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound, and an amino acid moiety .


Synthesis Analysis

The synthesis of such compounds often involves the condensation of an amino acid with a benzotriazole derivative . For example, 2-amino propionic acid (Alanine) can be condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone to yield a similar compound .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various techniques such as NMR and MS analysis . The benzotriazole moiety often forms chelates with a 2:1 (Ligand: Metal) stoichiometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted using various computational tools. For example, the compound is likely to have good human intestinal absorption and blood-brain barrier permeability .

Scientific Research Applications

    Synthesis of Complex-Forming Reagents

    • Field : Chemistry
    • Application : 2-amino propionic acid (Alanine), a compound similar to the one you mentioned, is extensively used as complex-forming reagents . Alanine was condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone .
    • Method : The method involves condensation of Alanine with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone .
    • Results : The result of this process is 2-{[2-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-oxoethyl]amino} .

    Crystallography

    • Field : Crystallography
    • Application : A compound similar to the one you mentioned, Bis [2- (1H-1,2,3-benzotriazol-1-yl)acetic acid-κN]dichloridozinc (II), has been studied in the field of crystallography .
    • Method : The Zn II atom is coordinated by two chloride ions and two N atoms in a distorted tetrahedral coordination environment .
    • Results : In the crystal structure, molecules are linked by intermolecular C—H O and O—H O hydrogen bonds, forming a three-dimensional network .
  • Pharmaceutical Research
    • Field : Pharmaceutical Chemistry
    • Application : 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide, a compound similar to the one you mentioned, is used in pharmaceutical research . It’s often used as a building block in the synthesis of more complex pharmaceutical compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized .
    • Results : The outcomes of such research can lead to the development of new drugs and treatments .
  • Biological Screening
    • Field : Biochemistry
    • Application : A compound similar to the one you mentioned, 2-{[2-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-oxoethyl]amino}, is used in biological screening . It’s often used as a building block in the synthesis of more complex biological compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular biological compound being synthesized .
    • Results : The outcomes of such research can lead to the development of new drugs and treatments .

Future Directions

The future directions in the research of such compounds could involve their use in the design and development of more selective and potent anticancer molecules . Additionally, their interaction with various biological targets could be investigated further .

properties

IUPAC Name

(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPEOGJNGRKID-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
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(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
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(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
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(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
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(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
Reactant of Route 6
(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

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